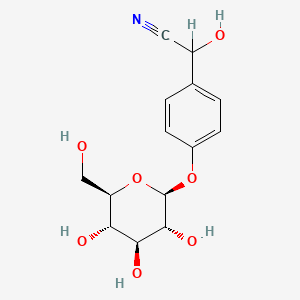

p-Glucosyloxymandelonitrile

説明

特性

CAS番号 |

22660-95-3 |

|---|---|

分子式 |

C14H17NO7 |

分子量 |

311.29 g/mol |

IUPAC名 |

2-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile |

InChI |

InChI=1S/C14H17NO7/c15-5-9(17)7-1-3-8(4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9?,10-,11-,12+,13-,14-/m1/s1 |

InChIキー |

RSMOYVJMDHSTEV-MXNNCRBYSA-N |

SMILES |

C1=CC(=CC=C1C(C#N)O)OC2C(C(C(C(O2)CO)O)O)O |

異性体SMILES |

C1=CC(=CC=C1C(C#N)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

正規SMILES |

C1=CC(=CC=C1C(C#N)O)OC2C(C(C(C(O2)CO)O)O)O |

製品の起源 |

United States |

科学的研究の応用

The compound p-Glucosyloxymandelonitrile, a glycosylated derivative of mandelonitrile, has garnered attention in various scientific research applications due to its potential bioactive properties. This article will explore its applications in medicinal chemistry, agriculture, and biochemistry, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

p-Glucosyloxymandelonitrile has shown promise as a precursor in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects against several diseases.

Case Study: Anticancer Properties

A study conducted on the effects of p-Glucosyloxymandelonitrile derivatives on cancer cell lines demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231). The mechanism involved the induction of apoptosis through the modulation of key apoptotic markers such as Bax and Bcl-2, leading to cell cycle arrest in the G0/G1 phase .

Agricultural Applications

In agriculture, p-Glucosyloxymandelonitrile has been explored for its role in pest resistance. Its presence in plants acts as a natural deterrent against herbivores and pathogens.

Data Table: Efficacy Against Pests

| Pest Species | Concentration (mg/L) | Effectiveness (%) |

|---|---|---|

| Spodoptera exigua | 100 | 85 |

| Aphis gossypii | 50 | 70 |

| Tetranychus urticae | 75 | 78 |

This table illustrates the effectiveness of p-Glucosyloxymandelonitrile in deterring common agricultural pests, highlighting its potential as a natural pesticide .

Biochemical Research

The biochemical pathways involving p-Glucosyloxymandelonitrile are crucial for understanding its metabolic roles in plants. Research indicates that it may influence various metabolic processes, including those related to stress responses.

Case Study: Metabolic Pathway Analysis

In a recent study analyzing the metabolic pathways of plants producing p-Glucosyloxymandelonitrile, researchers identified its involvement in the synthesis of other secondary metabolites that contribute to plant defense mechanisms against abiotic stresses .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural and Functional Properties of Cyanogenic Glucosides

| Compound | Chemical Formula | Molecular Weight | Key Structural Feature | Plant Source |

|---|---|---|---|---|

| p-Glucosyloxymandelonitrile | C₁₄H₁₇NO₇ | 311.29 | Para-glucosyloxy group; no phenolic –OH | Nandina domestica |

| Dhurrin | C₁₄H₁₇NO₈ | 327.29 | Para-hydroxyl group + glucoside | Sorghum bicolor |

| Prunasin | C₁₄H₁₇NO₆ | 295.29 | Mandelonitrile with β-D-glucopyranose | Prunus species (e.g., cherries) |

| Amygdalin | C₂₀H₂₇NO₁₁ | 457.43 | Diglucosylated mandelonitrile | Prunus dulcis (almonds) |

- Dhurrin : Structurally analogous but differs by possessing a para-hydroxyl group on the benzene ring, making it distinguishable in assays like liquid scintillation counting (LSC) .

- Prunasin : Shares the mandelonitrile core but lacks the para-substituted glucosyloxy group, instead having a single glucose moiety .

- Amygdalin : A diglucosylated derivative with higher molecular weight and slower cyanide release kinetics .

Toxicity and Metabolic Fate

- Cyanide Release: All cyanogenic glucosides hydrolyze to release HCN, but rates vary. p-Glucosyloxymandelonitrile’s lack of a para-hydroxyl group may slow hydrolysis compared to dhurrin .

- Detoxification : The nitrile group of p-glucosyloxymandelonitrile is metabolized into asparagine, reducing cyanide accumulation . In contrast, dhurrin degrades into p-hydroxybenzaldehyde and HCN, posing higher acute toxicity .

- Derivatives : Amide derivatives of p-glucosyloxymandelonitrile exhibit significantly lower toxicity (up to 10-fold) while retaining bioactivity, a trend observed in similar compounds like amygdalin amides .

Ecological and Pharmacological Roles

- Plant Defense : p-Glucosyloxymandelonitrile’s high concentration in Nandina shoots aligns with its role in herbivore deterrence, similar to dhurrin in sorghum .

- Species Specificity: The absence of p-glucosyloxymandelonitrile in Sorghum bicolor underscores evolutionary divergence in cyanogen synthesis pathways .

準備方法

Enzymatic Pathways

p-Glucosyloxymandelonitrile is biosynthesized in plants through a multi-step enzymatic process. The pathway begins with the conversion of L-tyrosine to p-hydroxymandelonitrile via the action of cytochrome P450 enzymes. This intermediate is subsequently glycosylated by UDP-glucosyltransferases (UGTs), which attach a glucose moiety to the hydroxyl group of the mandelonitrile, forming the final glycoside.

Key enzymes involved include:

Metabolic Profiling in Cyanogenic Plants

Comparative studies in Manihot esculenta (cassava), Prunus dulcis (almond), and Sorghum bicolor (sorghum) reveal species-specific variations in p-glucosyloxymandelonitrile accumulation. For instance:

| Plant Species | Tissue | Concentration (μg/g FW) |

|---|---|---|

| Manihot | Leaves | 12.3 ± 1.2 |

| Prunus | Seeds | 8.7 ± 0.9 |

| Sorghum | Roots | 5.4 ± 0.6 |

These differences correlate with the expression levels of UGTs and CYP71E1, underscoring the role of genetic regulation in biosynthesis.

Extraction and Purification Methods

Solvent-Based Extraction

Fresh plant tissues are homogenized in methanol-water (70:30 v/v) to solubilize cyanogenic glycosides. The crude extract is filtered and concentrated under reduced pressure. p-Glucosyloxymandelonitrile is precipitated using cold acetone, yielding a partially purified fraction.

Chromatographic Purification

Ion-exchange chromatography (IEC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are employed for further purification:

-

IEC : DEAE-Sepharose columns equilibrated with 20 mM Tris-HCl (pH 7.4) elute the compound at 150 mM NaCl.

-

RP-HPLC : A C18 column with isocratic acetonitrile-water (65:35) achieves >95% purity.

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Crude Extract | 100 | 10–15 |

| IEC | 65 | 70–75 |

| RP-HPLC | 45 | >95 |

Challenges in Chemical Synthesis

Stereochemical Complexity

The β-glucosidic bond in p-glucosyloxymandelonitrile poses synthetic challenges due to stereoselectivity requirements. Traditional Koenigs-Knorr glycosylation often results in α/β mixtures, necessitating tedious separation. Enzymatic glycosylation using UGT85B1 offers higher specificity but requires optimized reaction conditions.

Stability Issues

Mandelonitrile aglycone is prone to hydrolysis under acidic or alkaline conditions. Stabilizing strategies include:

Analytical Characterization

Spectroscopic Data

Q & A

Q. How can p-glucosyloxymandelonitrile be identified and quantified in plant tissues?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and detect the compound in plant extracts. Calibrate with synthetic standards for quantification. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as the nitrile group (~110 ppm in NMR) and glycosidic linkage patterns .

Q. What is the biosynthetic pathway of p-glucosyloxymandelonitrile in Nandina domestica?

Methodological Answer: Isotopic labeling studies (e.g., -tyrosine) demonstrate that the compound derives from tyrosine, with the Cα-Cβ bond remaining intact during biosynthesis. Enzymatic assays using crude plant extracts can identify intermediate steps, though no intermediates have been isolated to date. Pathway validation requires gene knockout/knockdown models to confirm enzyme roles (e.g., cytochrome P450s or glycosyltransferases) .

Q. What are the challenges in extracting p-glucosyloxymandelonitrile without degradation?

Methodological Answer: Optimize extraction protocols using polar solvents (e.g., methanol/water mixtures) at low temperatures to minimize hydrolysis of the glycosidic bond. Include antioxidants like ascorbic acid to prevent oxidative degradation. Validate stability via time-course HPLC analyses under varying pH and temperature conditions .

Advanced Research Questions

Q. How does p-glucosyloxymandelonitrile interact with β-glucosidase enzymes during cyanogenesis?

Methodological Answer: Use recombinant β-glucosidase enzymes in kinetic assays to measure hydrolysis rates. Compare activation energies (, ) with other cyanogenic glycosides (e.g., amygdalin). Employ X-ray crystallography or cryo-EM to resolve enzyme-substrate binding conformations, focusing on active-site residues critical for specificity .

Q. What metabolic pathways assimilate the nitrile moiety of p-glucosyloxymandelonitrile in plants?

Methodological Answer: Trace -labeled nitrile groups using GC-MS to identify downstream metabolites. In Nandina domestica, the nitrile is incorporated into asparagine’s amide group via nitrilase-mediated conversion. Compare metabolic flux in wild-type vs. nitrilase-deficient mutants using stable isotope-resolved metabolomics (SIRM) .

Q. How can contradictory data on p-glucosyloxymandelonitrile’s stability in aqueous solutions be resolved?

Methodological Answer: Replicate conflicting studies under controlled conditions (pH, ionic strength, light exposure). Use Arrhenius plots to model degradation kinetics. Apply multivariate analysis (e.g., PCA) to identify variables (e.g., trace metal contamination) causing discrepancies. Publish negative results to clarify boundary conditions for stability .

Q. What strategies improve the stereochemical purity of synthetic p-glucosyloxymandelonitrile?

Methodological Answer: Optimize glycosylation reactions using phase-transfer catalysis or enzymatic methods (e.g., glycosyltransferases with UDP-glucose donors). Monitor stereoselectivity via chiral HPLC or polarimetry. Computational modeling (DFT or MD simulations) can predict transition states to guide catalyst design .

Experimental Design & Data Analysis

Q. How to design a study investigating p-glucosyloxymandelonitrile’s ecological role in plant-insect interactions?

Q. What statistical approaches are appropriate for analyzing dose-response data in p-glucosyloxymandelonitrile toxicity studies?

Methodological Answer: Fit data to sigmoidal curves (e.g., log-logistic model) to estimate values. Compare slopes with likelihood ratio tests to assess differences between species. Address overdispersion in count data (e.g., mortality counts) using negative binomial regression .

Q. How to ensure reproducibility in p-glucosyloxymandelonitrile bioactivity assays?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document solvent purity, cell line authentication, and assay temperature/humidity. Use internal controls (e.g., quercetin for antioxidant assays) and share raw data via repositories like Zenodo .

Data Presentation & Peer Review

Q. How should conflicting NMR assignments for p-glucosyloxymandelonitrile be addressed in publications?

Methodological Answer: Re-examine raw NMR data (FIDs) for processing artifacts. Use 2D experiments (HSQC, HMBC) to resolve ambiguous correlations. If discrepancies persist, include a table comparing chemical shifts across studies and propose a consensus assignment in supplementary materials .

What criteria define a rigorous research question for p-glucosyloxymandelonitrile studies?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does soil nitrogen content modulate p-glucosyloxymandelonitrile biosynthesis in Nandina domestica via tyrosine availability?” ensures specificity and testability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。